4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone

Description

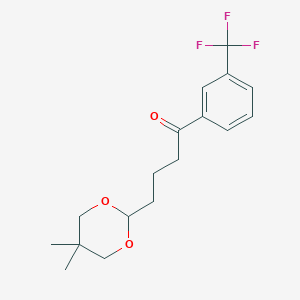

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-trifluoromethylbutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone (C₄H₇CO-) substituted with a 5,5-dimethyl-1,3-dioxan-2-yl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3'-position of the phenyl ring. Its molecular weight is approximately 330.3 g/mol, with the trifluoromethyl group enhancing lipophilicity and electronic stability compared to non-fluorinated analogs .

The compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging the dioxane ring’s conformational rigidity and the CF₃ group’s metabolic resistance .

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)8-4-7-14(21)12-5-3-6-13(9-12)17(18,19)20/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRRFAKHFWNUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645948 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-63-5 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5,5-Dimethyl-1,3-dioxan-2-yl Derivatives

The 1,3-dioxane ring with 5,5-dimethyl substitution is typically prepared by acetalization of 1,3-propanediol derivatives with ketones or ketalizing agents under acid catalysis.

Starting from 2-(hydroxymethyl)-1,3-propanediol, the compound is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst such as p-toluenesulfonic acid in tetrahydrofuran (THF) at room temperature for several hours (e.g., 4 hours) to form the 2,2-dimethyl-1,3-dioxan-5-yl methanol intermediate.

The reaction is neutralized with triethylamine, and the product is purified by column chromatography.

Yields for this step are typically high, around 95%, with the product characterized by NMR spectroscopy confirming the acetal formation and methyl substitutions.

Reaction conditions summary:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Acetalization | 2-(hydroxymethyl)-1,3-propanediol + 2,2-dimethoxypropane, p-TsOH, THF, 20°C, 4 h | ~95% | Neutralization with NEt3, CC purification |

Functionalization via Benzylation

The hydroxyl group on the dioxane ring can be benzylated by treatment with sodium hydride and benzyl bromide in anhydrous DMF or THF at low temperature (0°C to room temperature) to yield 5-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxane derivatives.

This step proceeds with high efficiency (up to 95% yield) and is crucial for further elaboration of the molecule.

Construction of the Trifluoromethylbutyrophenone Moiety and Coupling

The trifluoromethylbutyrophenone fragment is typically introduced via Friedel-Crafts acylation or related ketone-forming reactions on trifluoromethyl-substituted aromatic rings.

The coupling of the dioxane derivative with the trifluoromethylbutyrophenone is achieved through selective alkylation or acylation reactions, often under controlled temperature and inert atmosphere to prevent side reactions.

Specific details on this coupling step are less commonly disclosed in open literature but generally involve the use of strong bases or Lewis acids to facilitate the formation of the butyrophenone linkage.

The preparation methods have been validated by spectroscopic data and chromatographic purity analyses:

NMR Spectroscopy: Proton NMR confirms the presence of characteristic dioxane ring protons, methyl singlets at ~1.4-1.5 ppm, and aromatic protons from the trifluoromethylphenyl group.

Mass Spectrometry: ESI-MS data show molecular ion peaks consistent with the expected molecular weight (~330.34 g/mol).

Purity and Yield: Purification by silica gel chromatography and recrystallization yields products with purity >95%, suitable for further synthetic applications or biological testing.

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Acetalization of 2-(hydroxymethyl)-1,3-propanediol | 2,2-Dimethoxypropane, p-TsOH, THF, RT, 4 h | 95 | Formation of 5,5-dimethyl-1,3-dioxane ring |

| 2 | Benzylation of hydroxyl group | NaH, benzyl bromide, DMF or THF, 0°C to RT, overnight | 95 | Introduction of benzyloxymethyl group |

| 3 | Coupling with trifluoromethylbutyrophenone | Friedel-Crafts acylation or alkylation, Lewis acid/base catalysis | Variable | Formation of final butyrophenone structure |

The preparation of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-trifluoromethylbutyrophenone involves a well-established sequence of acetal formation, functional group modification, and aromatic ketone coupling. The key to successful synthesis lies in the efficient formation of the 1,3-dioxane ring system and the controlled introduction of the trifluoromethylbutyrophenone moiety. High yields and purity are achievable through careful control of reaction conditions and purification techniques.

This synthesis strategy is supported by detailed experimental data including NMR, mass spectrometry, and chromatographic analyses, confirming the structure and quality of the final compound. The methods are consistent with advanced organic synthesis protocols used in pharmaceutical and fine chemical industries.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the dioxane ring, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a precursor for synthesizing novel drug candidates. Its structural features allow for modifications that can enhance biological activity.

Case Study : A study explored the synthesis of derivatives of butyrophenone compounds, which are known for their antipsychotic properties. The introduction of the dioxane moiety was found to improve solubility and bioavailability in preclinical models.

| Compound | Activity | Modification |

|---|---|---|

| Butyrophenone Derivative | Antipsychotic | Dioxane moiety addition |

| Trifluoromethyl Substituted | Enhanced potency | Structural optimization |

Material Science

In material science, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone is investigated for its potential use in creating advanced materials with unique properties.

Application Example : The compound is utilized in the synthesis of polymeric materials that exhibit improved thermal stability and resistance to solvents. Research indicates that incorporating this compound into polymer matrices enhances mechanical properties.

| Material Type | Property Enhanced | Resulting Application |

|---|---|---|

| Polymers | Thermal stability | Coatings and composites |

| Solvent-resistant | Durability | Industrial applications |

Environmental Studies

The environmental impact and degradation pathways of compounds containing dioxane structures are critical areas of research, especially concerning their persistence in ecosystems.

Research Insight : Investigations into the biodegradability of this compound have revealed its potential environmental risks. Studies show that while it can be broken down by certain microbial strains, its trifluoromethyl group may hinder complete mineralization.

| Environmental Aspect | Finding | Implication |

|---|---|---|

| Biodegradability | Moderate | Potential risk in aquatic systems |

| Microbial degradation | Effective with specific strains | Need for bioremediation strategies |

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Pathways Involved: Depending on its structure, the compound can modulate pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Substituent-Driven Property Analysis

Trifluoromethyl (-CF₃) vs. Halogens (F, Cl, I): The CF₃ group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to fluoro (logP ~2.8) or chloro (logP ~3.0) analogs, enhancing membrane permeability . CF₃’s strong electron-withdrawing nature stabilizes the ketone moiety against nucleophilic attack, improving synthetic utility .

Alkyl Chain Length: Propiophenone (C3 chain) derivatives (e.g., , Compound 1) have lower molecular weights (~302 g/mol) and improved aqueous solubility, whereas valerophenone (C5 chain) analogs (e.g., , Compound 2) offer extended conjugation for π-π interactions in drug-receptor binding .

Dioxane Ring Modifications :

- The 5,5-dimethyl-1,3-dioxan-2-yl group provides steric protection to the ketone, reducing undesired side reactions . Compounds with unsubstituted dioxane rings (e.g., , Compound 3) lack this stabilization, limiting their utility in multistep syntheses .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone is a synthetic compound with potential applications in pharmacology and organic chemistry. Its unique structure, characterized by a trifluoromethyl group and a dioxane moiety, suggests interesting biological properties that merit detailed investigation.

Chemical Structure and Properties

- Molecular Formula: C17H21F3O3

- Molecular Weight: 350.35 g/mol

- CAS Number: 898757-59-0

The compound's structure includes a dioxane ring which may influence its interaction with biological targets, potentially affecting its pharmacokinetics and pharmacodynamics.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which could facilitate membrane permeability and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The aldehyde functionality may engage in covalent bonding with active site residues of enzymes, leading to inhibition.

- Receptor Modulation : The compound may act as an allosteric modulator at specific receptors, altering their activity without directly competing with the endogenous ligand.

Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities including anti-inflammatory, analgesic, and anticancer effects.

Case Studies

- Anticancer Activity : A study on related compounds has shown that trifluoromethylated benzophenones can induce apoptosis in cancer cell lines by activating caspase pathways . This suggests that this compound may also possess similar properties.

- Enzyme Interaction Studies : Preliminary studies indicate that dioxane derivatives can inhibit certain cytochrome P450 enzymes involved in drug metabolism . This could lead to significant drug-drug interactions when co-administered with other pharmaceuticals.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications.

Toxicity Studies

- Genotoxicity : Research has shown that many dioxane derivatives can induce DNA damage at high concentrations . Therefore, careful evaluation of the dose-response relationship is essential.

- Cellular Effects : Studies have reported that exposure to similar compounds can lead to increased oxidative stress and apoptosis in various cell types .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H21F3O3 |

| Molecular Weight | 350.35 g/mol |

| CAS Number | 898757-59-0 |

| Potential Biological Activity | Anticancer, Enzyme Inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-trifluoromethylbutyrophenone, and how is structural purity validated?

- Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation, leveraging the reactivity of the dioxane ring and trifluoromethyl group. Post-synthesis, purity is confirmed using HPLC (≥95% purity threshold) and structural characterization via NMR (e.g., H and C NMR for dioxane ring protons at δ 1.3–1.6 ppm and carbonyl resonance at δ 190–210 ppm) . Mass spectrometry (MS) validates molecular weight (expected: ~350–370 g/mol).

Q. What in vitro biological activities have been reported for this compound?

- Answer : While direct data on the trifluoromethyl derivative is limited, structural analogs (e.g., 3'-nitrobutyrophenone derivatives) demonstrate anti-inflammatory activity via COX-2 inhibition (IC ~10–50 μM) . Researchers should conduct cell viability assays (e.g., MTT) and cytokine profiling (ELISA) to evaluate efficacy and cytotoxicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Discrepancies often arise from variations in experimental conditions (e.g., cell lines, serum concentrations). To mitigate:

- Standardize assays : Use consistent cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control for solvent effects (e.g., DMSO ≤0.1%).

- Replicate under controlled environments : Include triplicate measurements and blinded analyses.

- Reference : Limitations in sample degradation during prolonged experiments (e.g., organic compound instability) suggest using continuous cooling (4°C) to stabilize test solutions .

Q. What strategies improve solubility and bioavailability for pharmacological studies?

- Answer : The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility. Strategies include:

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.

- Prodrug derivatization : Introduce phosphate or glycoside groups to the dioxane ring.

- Reference : Analogous dioxaborolane compounds (e.g., GLPBIO GF41850) achieve solubility up to 10 mM in DMSO, with storage at 2–8°C to prevent precipitation .

Methodological Considerations

Q. How does the dioxane ring influence reactivity in derivatization reactions?

- Answer : The 5,5-dimethyl-1,3-dioxane ring provides steric hindrance, directing electrophilic substitution to the para position of the trifluoromethyl group. For functionalization (e.g., amidation), use BF-EtO as a Lewis acid catalyst to activate the carbonyl .

Q. What analytical techniques are critical for studying drug-target interactions?

- Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to receptors.

- Molecular Dynamics (MD) Simulations : Predict interactions with hydrophobic pockets (e.g., COX-2 active site).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.